![molecular formula C26H26N4O3 B2840236 N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-93-8](/img/structure/B2840236.png)
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
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Overview
Description
Indole is a heterocyclic compound that is the basis for many biologically active compounds . It is also known as benzopyrrole and contains a benzenoid nucleus . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Indole is aromatic in nature, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e. it shows both acidic and basic properties .Scientific Research Applications
Antiallergic Applications
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, and its related compounds, have been researched for their potential antiallergic properties. A study by Menciu et al. (1999) focused on a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to the one , for their antiallergic effects. They found that certain amides in this series were significantly more potent than astemizole, a known antihistamine, in histamine release assays. This highlights the potential of these compounds in the development of new antiallergic medications (Menciu et al., 1999).
Synthesis and Chemical Properties
Magolan and Kerr (2006) explored the chemical properties of related indole compounds, finding that indoles equipped with a malonyl group on the nitrogen atom were effective substrates in Mn(III)-mediated oxidative cyclization reactions. This research contributes to the understanding of the synthesis and reactivity of complex indole derivatives, which is essential for developing new compounds with potential pharmaceutical applications (Magolan & Kerr, 2006).
Pharmaceutical Industry Insights
In the pharmaceutical industry, the study of compounds like N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is crucial for developing new drugs. A publication by Habernickel (2002) in the field of medicinal chemistry reflects the ongoing interest in exploring the therapeutic potential of such compounds. This research contributes to a broader understanding of how these compounds can be applied in various therapeutic contexts, such as for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and bind with high affinity to multiple receptors .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Future Directions
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c31-24(29-13-5-6-14-29)17-30-16-21(20-8-2-4-10-23(20)30)25(32)26(33)27-12-11-18-15-28-22-9-3-1-7-19(18)22/h1-4,7-10,15-16,28H,5-6,11-14,17H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBDVJRWJZUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide |
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